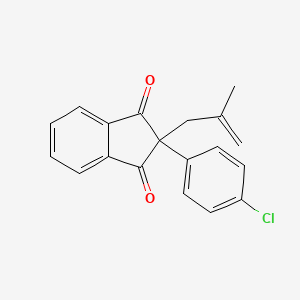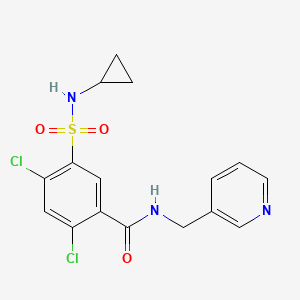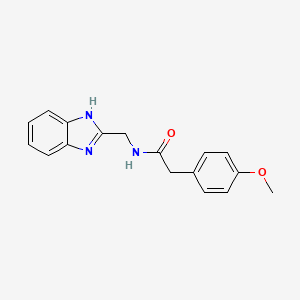![molecular formula C20H23NO3 B11068760 Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate](/img/structure/B11068760.png)
Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate involves its interaction with specific molecular targets. The ester and amide groups may interact with enzymes or receptors, leading to various biological effects. The aromatic rings can also participate in π-π interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methylphenyl)-3-aminopropanoate
- Ethyl 3-(2-phenylacetyl)amino-3-phenylpropanoate
- Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate stands out due to its unique combination of aromatic and aliphatic components, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C20H23NO3/c1-3-24-20(23)14-18(17-11-9-15(2)10-12-17)21-19(22)13-16-7-5-4-6-8-16/h4-12,18H,3,13-14H2,1-2H3,(H,21,22) |
InChI Key |
FBFOFCFZMRTCPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzenecarbothioamide](/img/structure/B11068680.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11068705.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)

![7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11068725.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)

![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
![N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine](/img/structure/B11068751.png)

![1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11068780.png)
